

5'-DMT-Bz-rA: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 5'-DMT-Bz-rA

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Introduction

5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine, commonly referred to as **5'-DMT-Bz-rA**, is a crucial protected nucleoside derivative extensively utilized in the chemical synthesis of ribonucleic acid (RNA) oligonucleotides. Its strategic design, incorporating a dimethoxytrityl (DMT) group at the 5'-hydroxyl position and a benzoyl (Bz) group protecting the exocyclic amine of adenosine, facilitates the controlled, stepwise addition of nucleotide monomers during solid-phase synthesis. This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information regarding its chemical identity, applications in oligonucleotide synthesis, and detailed experimental protocols.

Chemical Identity and Synonyms

The unique structure of **5'-DMT-Bz-rA**, with its protective groups, ensures stability during the synthesis process, leading to higher yields and purity of the final oligonucleotide product.^[1]

CAS Number: 81246-82-4^[2]

Synonyms:^[2]

- **5'-DMT-Bz-rA**
- 5'-O-DMT-Bz-rA
- 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine

- 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyladenine
- N6-Benzoyl-5'-O-DMT-adenosine
- N-(9-((2R,3R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
- N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]adenosine
- Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
- 5'-O-DMTr-N6-benzoyladenine
- N6-Benzoyl-5'-O-DMT-D-adenosine

Physicochemical Data

A summary of the key physicochemical properties of **5'-DMT-Bz-rA** is provided in the table below. This data is essential for reaction setup, purification, and analytical characterization.

| Property | Value | Reference |
|-------------------|--------------------------|-----------|
| Molecular Formula | C38H35N5O7 | [2] |
| Molecular Weight | 673.7 g/mol | [2] |
| Appearance | White to off-white solid | [3] |

Application in Oligonucleotide Synthesis

5'-DMT-Bz-rA is a fundamental building block in the phosphoramidite method of solid-phase oligonucleotide synthesis, the most widely used chemistry for producing custom DNA and RNA sequences.[4][5] The DMT group on the 5'-hydroxyl is acid-labile, allowing for its controlled removal at the beginning of each synthesis cycle to enable the addition of the next nucleotide.[4] The benzoyl group on the exocyclic amine of adenosine prevents unwanted side reactions during the coupling process.[4]

The efficiency of each coupling step is critical for the overall yield and purity of the final oligonucleotide. Even small decreases in coupling efficiency can significantly reduce the yield of the full-length product, particularly for longer sequences.

| Average Coupling Efficiency | Theoretical Yield of a 30-mer Oligonucleotide |
|-----------------------------|---|
| 99% | 75% |
| 98% | 55% |

Note: Modified phosphoramidites may exhibit lower coupling efficiencies, sometimes as low as 90%.^[6]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving **5'-DMT-Bz-rA** in the context of automated solid-phase oligonucleotide synthesis.

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps of the phosphoramidite synthesis cycle performed by an automated DNA/RNA synthesizer.

1. Deblocking (Detritylation):

- Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.^[4]
- Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).
- Procedure:
 - The deblocking solution is passed through the synthesis column containing the solid support.

- The reaction is allowed to proceed for a specified time (typically 60-180 seconds) to ensure complete removal of the DMT group.
- The column is thoroughly washed with an anhydrous solvent, such as acetonitrile, to remove the deblocking reagent and the cleaved DMT cation.^[7]

2. Coupling:

- Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming phosphoramidite monomer (e.g., the phosphoramidite derivative of **5'-DMT-Bz-rA**).
- Reagents:
 - Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
 - Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) or 1H-tetrazole in anhydrous acetonitrile).
- Procedure:
 - The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.
 - The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.
 - This intermediate is then attacked by the free 5'-hydroxyl group on the solid support, forming the phosphite triester bond.
 - The column is washed with anhydrous acetonitrile to remove excess reagents.^[7]

3. Capping:

- Objective: To block any unreacted 5'-hydroxyl groups that failed to couple with the incoming phosphoramidite. This prevents the formation of deletion mutations (n-1 sequences) in the final product.^[7]

- Reagents:
 - Capping Reagent A: Acetic anhydride in a mixture of tetrahydrofuran (THF) and pyridine.
 - Capping Reagent B: N-Methylimidazole in THF.
- Procedure:
 - The capping reagents are delivered to the synthesis column.
 - The unreacted 5'-hydroxyl groups are acetylated, rendering them unreactive in subsequent coupling steps.
 - The reaction proceeds for a short duration (e.g., 30-60 seconds).
 - The column is washed with anhydrous acetonitrile.^[7]

4. Oxidation:

- Objective: To convert the unstable phosphite triester linkage into a more stable phosphate triester.
- Reagent: A solution of iodine in a mixture of water, pyridine, and THF.
- Procedure:
 - The oxidizing solution is introduced into the synthesis column.
 - The phosphite triester is oxidized to the corresponding phosphate triester.
 - The column is washed with acetonitrile.

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Protocol 2: Cleavage and Deprotection

1. Cleavage from Solid Support and Base Deprotection:

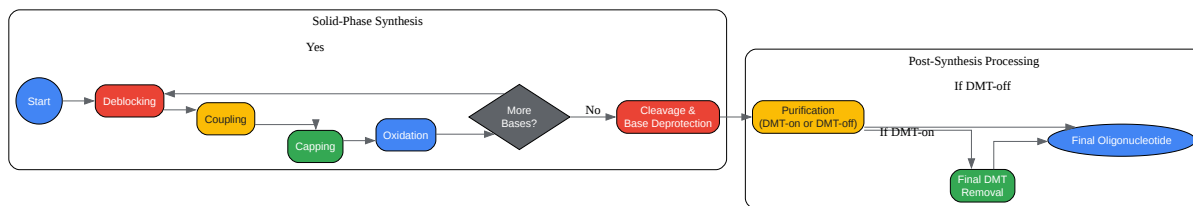
- Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
- Procedure:
 - After the final synthesis cycle, the solid support is treated with the cleavage/deprotection solution.
 - This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleotide bases (including the benzoyl group from adenosine). The duration and temperature of this step depend on the specific protecting groups used.

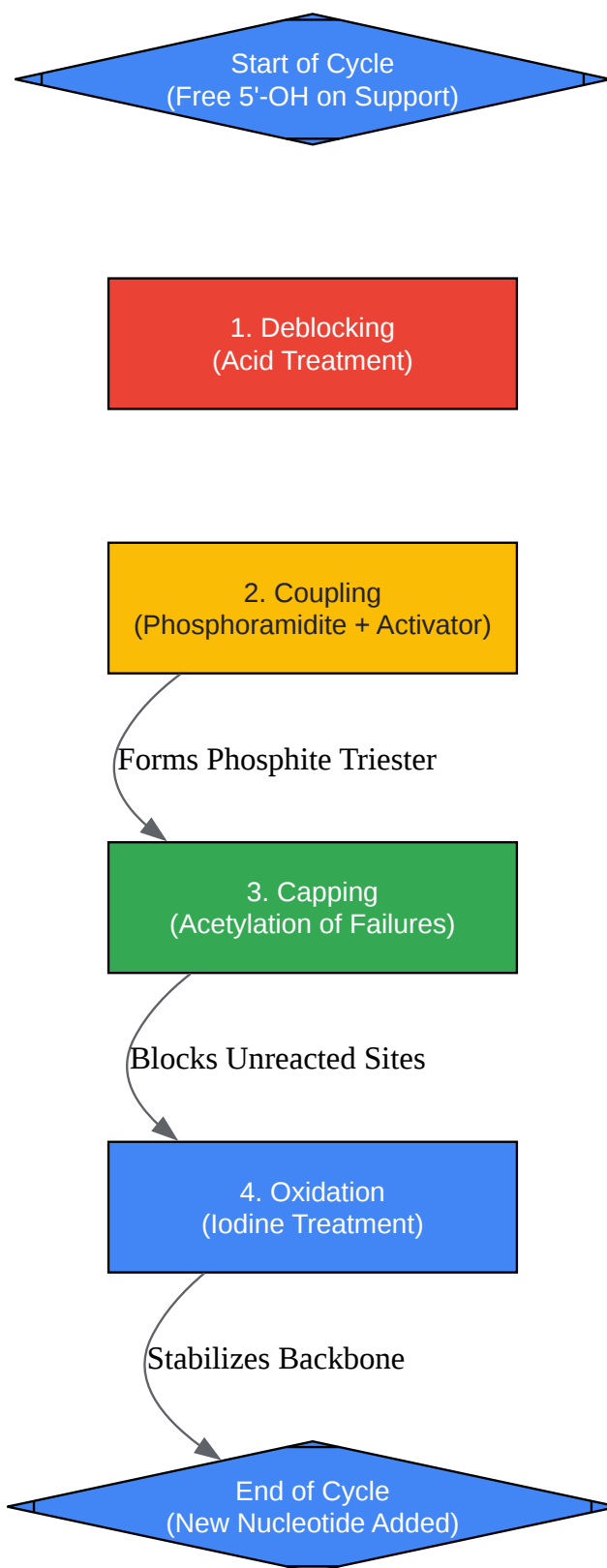
2. 5'-DMT Group Removal (if "DMT-on" purification was performed):

- Reagent: 80% aqueous acetic acid.
- Procedure:
 - The purified "DMT-on" oligonucleotide is dissolved in the acetic acid solution.
 - The solution is incubated at room temperature for 15-30 minutes.
 - The deprotected oligonucleotide is then precipitated, washed, and dried.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of **5'-DMT-Bz-rA** in oligonucleotide synthesis.





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